molecular formula C15H22 B8772323 1,1,2,3,3,5-Hexamethylindan CAS No. 4834-28-0

1,1,2,3,3,5-Hexamethylindan

Cat. No. B8772323
M. Wt: 202.33 g/mol
InChI Key: PMJHCUHTUTVMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04652400

Procedure details

To a 500 ml reaction vessel equipped with stirrer, thermometer, reflux condensor, addition funnel and cooling bath is placed 51 grams of 1,1,2,3,3,6-hexamethyl indane having the structure: ##STR40## (51 grams) in admixture with 100 grams of acetic acid. The resulting mixture is cooled to 10° C. Over a period of 0.5 hours, 40 grams of fuming nitric acid is added to the reaction mass, while maintaining the reaction mass at 10° C. Over a period of 10 minutes, 10 grams of concentrated sulfuric acid is then added to the reaction mass. The reaction mass is then heated to 25° C. and maintained at 25° C. for a period of 3.5 hours. At the end of the 3.5 hour period, the reaction mass is quenched with ice water (500 ml) and crystals are formed. The crystals are then re-crystallized from water. The melting point of the resulting crystals is 115.7° C. NMR, IR and mass spectral anaylses yield the information that the compound has the structure: ##STR41##
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:11])[CH:9]=2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14].[N+:16]([O-])([OH:18])=[O:17].S(=O)(=O)(O)O>C(O)(=O)C>[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][C:7]([N+:16]([O-:18])=[O:17])=[C:8]([CH3:11])[CH:9]=2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14]

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
CC1(C(C(C2=CC=C(C=C12)C)(C)C)C)C
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux
ADDITION
Type
ADDITION
Details
condensor, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mass at 10° C
WAIT
Type
WAIT
Details
Over a period of 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then heated to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 25° C. for a period of 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
At the end of the 3.5 hour period, the reaction mass is quenched with ice water (500 ml) and crystals
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
are formed
CUSTOM
Type
CUSTOM
Details
The crystals are then re-crystallized from water
CUSTOM
Type
CUSTOM
Details
is 115.7° C
CUSTOM
Type
CUSTOM
Details
NMR, IR and mass spectral anaylses yield the information that the compound

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CC1(C(C(C2=CC(=C(C=C12)C)[N+](=O)[O-])(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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